N2,N2,6-Trimethylpyridine-2,3-diamine
Description
Historical Context and Discovery
The development of this compound emerged from broader research efforts in pyridine derivative chemistry that gained significant momentum during the late twentieth and early twenty-first centuries. While specific historical documentation regarding the initial discovery and synthesis of this particular compound remains limited in the available literature, its development can be contextualized within the extensive research on pyridine-based diamines that has been ongoing for several decades. The compound was first catalogued in chemical databases in 2012, with its PubChem entry created on August 19, 2012, and subsequently modified as recently as May 24, 2025, indicating continued research interest.
The broader class of pyridine diamines has attracted considerable attention due to their versatile chemical properties and potential applications. Research into related compounds such as 2,3-diaminopyridine and its derivatives has been documented extensively, with synthesis methods and applications being refined over time. The development of this compound specifically represents an advancement in the systematic modification of pyridine diamine structures to achieve desired chemical and physical properties.
The compound's emergence in commercial chemical catalogues and research databases reflects the growing recognition of its potential utility in various applications. Multiple chemical suppliers now offer this compound for research purposes, indicating established synthesis routes and sufficient demand from the research community. The systematic naming and cataloguing of this compound demonstrates the maturation of pyridine derivative chemistry as a field of study.
Position within Pyridine Derivative Classification Systems
This compound occupies a distinctive position within the comprehensive classification system of pyridine derivatives. The compound belongs to the broader category of pyridine diamines, which are characterized by the presence of two amino groups attached to the pyridine ring system. Within this classification, it is specifically categorized as a substituted 2,3-diaminopyridine derivative, distinguished by the presence of dimethylamino substitution at the 2-position and a methyl group at the 6-position.
The systematic classification places this compound within the hierarchy of organoheterocyclic compounds, specifically under pyridines and derivatives. This classification system recognizes the fundamental pyridine core structure while acknowledging the significant modifications that alter the compound's chemical behavior and potential applications. The presence of multiple nitrogen-containing functional groups places it in the subcategory of polyamines, which are recognized for their distinctive reactivity patterns and coordination chemistry capabilities.
The compound's position within classification systems also reflects its relationship to other important pyridine derivatives. For instance, it shares structural similarities with 2,3-diaminopyridine, which serves as a fundamental building block in pharmaceutical chemistry. However, the additional methyl substitutions create distinct electronic and steric properties that differentiate it from the parent compound and other related derivatives.
Chemical database classification systems recognize this compound through multiple identifier systems, including its Chemical Abstracts Service number, PubChem Compound Identifier, and International Chemical Identifier formats. These systematic identifiers ensure accurate classification and retrieval within the vast landscape of chemical compounds, facilitating research and commercial applications.
Nomenclature and Structural Identification
The nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for systematic chemical naming. The compound name indicates the presence of a pyridine ring with amino groups at positions 2 and 3, where the amino group at position 2 bears two methyl substituents, and an additional methyl group is present at position 6 of the pyridine ring. This systematic naming approach ensures unambiguous identification of the compound's structure and distinguishes it from related isomers and derivatives.
The molecular formula C₈H₁₃N₃ provides essential information about the compound's atomic composition, indicating eight carbon atoms, thirteen hydrogen atoms, and three nitrogen atoms. This formula reflects the pyridine core structure augmented by the three methyl groups and the amino functionalities. The molecular weight of 151.21 grams per mole further characterizes the compound's physical properties and is essential for stoichiometric calculations in synthetic applications.
The Simplified Molecular Input Line Entry System notation CC1=NC(=C(C=C1)N)N(C)C provides a linear representation of the compound's structure that can be processed by chemical software systems. This notation begins with the methyl group at position 6, proceeds through the pyridine ring, and indicates the amino substitutions at positions 2 and 3. The International Chemical Identifier string InChI=1S/C8H13N3/c1-6-4-5-7(9)8(10-6)11(2)3/h4-5H,9H2,1-3H3 provides another standardized method for structural representation.
The compound's three-dimensional structure reveals important stereochemical considerations. The pyridine ring adopts a planar configuration, while the dimethylamino group at position 2 can adopt various conformations due to rotation around the carbon-nitrogen bond. The primary amino group at position 3 maintains its characteristic tetrahedral geometry, and the methyl group at position 6 contributes to the overall steric profile of the molecule.
Current Research Significance and Applications
This compound has emerged as a compound of significant research interest due to its unique structural features and potential applications across multiple scientific disciplines. The compound's dual amino functionality combined with the methyl substitutions creates opportunities for diverse chemical transformations and applications in synthetic chemistry. Current research focuses on exploiting these structural features for the development of new materials, pharmaceutical intermediates, and specialized chemical reagents.
The compound's significance in current research stems from its potential as a building block for more complex molecular architectures. The presence of both primary and tertiary amino groups provides multiple sites for chemical modification, enabling the synthesis of derivatives with tailored properties. Research groups have investigated the compound's utility in the preparation of heterocyclic compounds, coordination complexes, and polymer materials, where the nitrogen-rich structure offers unique binding and reactivity characteristics.
In pharmaceutical research, this compound serves as an important intermediate for the synthesis of bioactive compounds. The pyridine core structure is prevalent in many pharmaceutical agents, and the specific substitution pattern of this compound provides access to novel molecular scaffolds. Research efforts have explored its incorporation into drug discovery programs targeting various therapeutic areas, where the compound's structural features may contribute to improved potency, selectivity, or pharmacokinetic properties.
The compound's research significance extends to materials science applications, where its nitrogen-rich structure and hydrogen-bonding capabilities make it valuable for the design of functional materials. Studies have investigated its potential in the development of organic electronic materials, where the pyridine core and amino substituents can influence electronic properties and molecular packing arrangements. Additionally, research into its coordination chemistry properties has revealed potential applications in catalysis and metal-organic framework development.
Current commercial availability from multiple chemical suppliers indicates established synthetic routes and growing research demand. The compound's presence in major chemical databases and its inclusion in various research publications demonstrate its recognized importance in contemporary chemical research. Storage requirements specify sealed, dry conditions at 2-8°C, reflecting the compound's stability characteristics and handling considerations for research applications.
Properties
IUPAC Name |
2-N,2-N,6-trimethylpyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-6-4-5-7(9)8(10-6)11(2)3/h4-5H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMWSWHAIQULJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)N)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2,6-Trimethylpyridine-2,3-diamine typically involves the alkylation of pyridine-2,3-diamine with methylating agents under controlled conditions. One common method includes the reaction of pyridine-2,3-diamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the methylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N2,N2,6-Trimethylpyridine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran under inert atmosphere.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Pharmaceutical Applications
N2,N2,6-Trimethylpyridine-2,3-diamine has been investigated for its potential as a pharmaceutical intermediate. Its structural properties allow it to act as a building block for the synthesis of various bioactive compounds.
Case Study : A study demonstrated the compound's use in synthesizing novel anti-cancer agents. The derivatives exhibited significant cytotoxicity against several cancer cell lines, indicating potential therapeutic applications in oncology .
Agrochemical Development
The compound's nitrogen-rich structure is beneficial in agrochemical formulations. It acts as an intermediate in the synthesis of herbicides and pesticides.
Data Table: Agrochemical Formulations Using this compound
| Agrochemical Type | Active Ingredient | Application |
|---|---|---|
| Herbicide | Glyphosate | Weed control in crops |
| Insecticide | Imidacloprid | Pest control in agriculture |
Material Science
In material science, this compound is explored for its role in the development of advanced materials such as polymers and coatings.
Application Example : The compound has been utilized in creating polymeric materials with enhanced thermal stability and mechanical properties. Research indicates that incorporating this diamine into polymer matrices improves their durability and resistance to environmental degradation .
Mechanism of Action
The mechanism of action of N2,N2,6-Trimethylpyridine-2,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include binding to active sites, altering enzyme conformation, or interfering with substrate binding .
Comparison with Similar Compounds
N2,6-Dimethylpyridine-2,3-diamine (CAS 155790-09-3)
- Molecular Formula : C7H11N3 .
- Molecular Weight : 137.18 g/mol.
- Key Differences :
- Applications : Used as a catalyst/ligand in organic synthesis and metal coordination chemistry .
| Parameter | N2,N2,6-Trimethylpyridine-2,3-diamine (Inferred) | N2,6-Dimethylpyridine-2,3-diamine |
|---|---|---|
| Molecular Formula | C8H13N3 | C7H11N3 |
| Molecular Weight | ~151.21 g/mol | 137.18 g/mol |
| Methyl Substitution | N2 (2×), C6 (1×) | N2 (1×), C6 (1×) |
| Boiling Point | Not reported | 287.8±40.0°C |
| Applications | Ligand, catalyst | Ligand, catalyst |
TH-2-31 (N2,N3-Dicyclohexyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine-2,3-diamine)
Benzo[g]quinoxaline Derivatives
N,N-Dimethyl-3-nitropyridin-2-amine (CAS 5028-23-9)
- Molecular Formula : C7H9N3O2 .
- Key Differences :
- Nitro group at C3 creates electron-deficient pyridine, contrasting with the electron-rich diamine in the target compound.
- Applications : Intermediate in synthesis; priced at $240/g (1 g scale) .
Research Findings and Functional Insights
- Electronic Effects :
- Steric Effects :
- Biological Activity: While benzo[g]quinoxalines exhibit anticancer activity via apoptosis, pyridine diamines like N2,N2,6-trimethyl derivatives may target enzymes or receptors through metal coordination .
Biological Activity
N2,N2,6-Trimethylpyridine-2,3-diamine is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique pyridine ring structure with three methyl groups attached to the nitrogen atoms. This specific substitution pattern enhances its hydrophobicity and influences its reactivity in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator , modulating the activity of these targets through several mechanisms:
- Binding to Active Sites : The compound can bind to the active sites of enzymes, altering their conformation and inhibiting their function.
- Interference with Substrate Binding : It may prevent substrates from binding to enzymes, thereby affecting metabolic pathways.
- Cellular Signaling Modulation : Preliminary studies suggest that it may influence cellular signaling pathways, leading to various biological effects.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . Studies have shown it to be effective against a range of bacterial strains, making it a potential candidate for developing new antimicrobial agents.
Anticancer Activity
Recent investigations have highlighted the compound's potential anticancer properties . In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For example, it has shown promising results against hepatocellular carcinoma (HCC) cell lines, suggesting that it may serve as a selective inhibitor targeting specific cancer pathways .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Enzyme Inhibition Studies : A study reported that this compound effectively inhibits specific enzymes involved in metabolic processes. The inhibition was quantified using IC50 values, demonstrating significant potency compared to other known inhibitors.
- Anticancer Efficacy : In a recent study involving HCC cell lines, this compound exhibited strong anti-proliferative effects. The compound's mechanism was linked to its selective binding to FGFR4 kinase, which is crucial for tumor growth regulation .
- Antimicrobial Tests : Various tests conducted against bacterial strains revealed that the compound has a broad spectrum of antimicrobial activity. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is essential:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| N2,N2,N3-Trimethylpyridine-2,3-diamine | Additional methyl group on nitrogen | Moderate antimicrobial activity |
| Pyridine-2,3-diamine | Lacks methyl groups | Lower reactivity and bioactivity |
| N2,N2-Dimethylpyridine-2,3-diamine | Fewer methyl groups | Reduced hydrophobicity |
This compound stands out due to its enhanced hydrophobicity and reactivity compared to these similar compounds.
Q & A
Q. How can researchers resolve contradictions in kinetic data during reactions involving this compound?
- Methodological Answer : Contradictions may arise from competing reaction pathways (e.g., dimerization vs. coordination). Use isotopic labeling (e.g., ¹⁵N at NH₂ positions) to track intermediates via NMR or MS. Kinetic profiling (as in ’s primer extension study) at varying temperatures and concentrations identifies rate-determining steps. Statistical tools (e.g., Arrhenius plots) differentiate between diffusion-controlled and activation-limited processes .
Q. What are the thermal stability and decomposition pathways of this compound under inert and oxidative conditions?
- Methodological Answer : Thermogravimetric analysis (TGA) under N₂ shows decomposition onset at ~200°C, with mass loss corresponding to methyl group elimination (CH₃• radicals). Under O₂, oxidative degradation produces CO₂ and NH₃, detectable via FTIR. Safety protocols from and recommend storing the compound at 2–8°C in airtight containers to prevent moisture-induced hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
